7-Chloro-5-fluoro-1,3-benzoxazole

CYP inhibition Drug-Drug Interactions ADME-Tox

Research projects stall when building block substitutions alter potency. This 7-chloro-5-fluoro scaffold delivers regioisomeric purity for accurate SAR. - Quantified CYP3A4 inhibition (IC50 = 5.49 µM) for early ADME-Tox triage. - Exclusive 7-chloro,5-fluoro pattern ensures scaffold diversification in pain (Nav1.7) & kinase patents. - Available from stock with custom synthesis support, ensuring supply continuity.

Molecular Formula C7H3ClFNO
Molecular Weight 171.55 g/mol
Cat. No. B12852044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-5-fluoro-1,3-benzoxazole
Molecular FormulaC7H3ClFNO
Molecular Weight171.55 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1N=CO2)Cl)F
InChIInChI=1S/C7H3ClFNO/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-3H
InChIKeyAKBCOWNLNHXJEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-5-fluoro-1,3-benzoxazole Overview


7-Chloro-5-fluoro-1,3-benzoxazole (CAS: 192582-98-2) is a halogenated heterocyclic building block, specifically a 1,3-benzoxazole derivative, used as a synthetic intermediate in medicinal chemistry and agrochemical research . With a molecular weight of 171.56 g/mol and a C7H3ClFNO formula, its structure features a chloro substituent at the 7-position and a fluoro group at the 5-position on the benzoxazole core . This substitution pattern provides a specific electronic and steric profile for scaffold diversification, particularly for lead optimization where modulation of lipophilicity and metabolic stability is required [1].

Halogenated 1,3-benzoxazole building block
7-Cl, 5-F substitution pattern for electronic tuning
Designed for lead optimization and scaffold diversification

Risks of Generic Substitution


Indiscriminate substitution of 7-chloro-5-fluoro-1,3-benzoxazole with a simpler or mono-halogenated benzoxazole building block can derail a research or production project due to its unique, dual-halogen electronic and steric profile. The specific 7-chloro, 5-fluoro arrangement creates a precise molecular electrostatic potential that is not replicated by other regioisomers (e.g., 5-chloro-7-fluoro) or mono-halogenated analogs, directly impacting key drug-like properties such as target binding affinity, cytochrome P450 (CYP) enzyme inhibition, and metabolic stability [1][2]. Consequently, a seemingly minor change in building block can lead to significant, and often detrimental, shifts in the potency, selectivity, and pharmacokinetics of the final candidate, requiring a full re-optimization of a lead series [3].

Regioisomeric mismatch: 5-chloro-7-fluoro regioisomer may alter SNAr reactivity and metabolic profile.
Mono-halogenated analogs (e.g., 5-fluoro or 7-chloro only) may not replicate the combined electronic effects.
Unsubstituted benzoxazole may lack the dual activation/deactivation pattern required for regioselective derivatization.

Evidence for Scaffold Differentiation


CYP3A4 Isozyme Selectivity

While 7-chloro-5-fluoro-1,3-benzoxazole demonstrates a similar low inhibition potential for CYP2C19 and CYP2E1, it exhibits a pronounced and differentiated inhibitory effect on the major drug-metabolizing enzyme CYP3A4 compared to a baseline of other CYP isozymes [1]. This is a critical differentiator for lead optimization, as it provides a quantifiable alert for potential drug-drug interactions (DDI).

CYP3A4 Selectivity
Class-level inference
9.1-fold lower IC₅₀ for CYP3A4 vs CYP2C19/CYP2E1
Supports CYP3A4-mediated DDI risk assessment
Data specific to this compound; require confirmation in lead series
CYP inhibition Drug-Drug Interactions ADME-Tox Medicinal Chemistry

Dual Halogenation SAR Trends

In a series of bisbenzoxazole derivatives, SAR analysis demonstrated that a chloro-substituent on the benzoxazole core is associated with superior antiproliferative activity, whereas a fluoro-substituent is linked to more potent antibacterial effects [1]. Compounds with a fluoro group exhibited a MIC of 62.5 μg/mL against *Enterococcus faecalis* [1]. 7-Chloro-5-fluoro-1,3-benzoxazole uniquely combines both substituents, providing a scaffold that could potentially be optimized for dual-action or selectively tuned for either activity profile.

Dual Halogenation SAR
Class-level inference
Chloro → antiproliferative activity; Fluoro → antibacterial (MIC 62.5 µg/mL in bisbenzoxazole series)
Supports dual-activity scaffold design
SAR observed in bisbenzoxazole derivatives
Structure-Activity Relationship Antimicrobial Antiproliferative Lead Optimization

Intellectual Property Relevance

The 7-chloro-5-fluoro-1,3-benzoxazole core falls within the Markush structure claims of multiple patent families directed toward significant therapeutic targets. For example, EP2970156, assigned to Genentech and Xenon Pharmaceuticals, covers substituted benzoxazoles as sodium channel (Nav1.7) inhibitors for pain management [1]. Separately, US Patent 20100184760 claims benzoxazole kinase inhibitors [2]. Its generic structure also maps to herbicide patents, such as DE60132032T2 [3]. This intersection with multiple active IP landscapes confirms its relevance as a privileged scaffold.

IP Relevance
Supporting evidence
Core structure in patent claims for Nav1.7 inhibitors, kinase inhibitors, herbicides
Privileged scaffold for IP-driven research
Multiple active patent families identified
Patent Analysis Kinase Inhibitors Sodium Channel Blockers Herbicides

Regioisomeric Differentiation: The Impact of Substitution Pattern on Chemical Reactivity

The substitution pattern of 7-chloro-5-fluoro-1,3-benzoxazole (7-Cl, 5-F) is a specific regioisomer that differs electronically from its 5-chloro-7-fluoro counterpart. The position of the chloro substituent, ortho to the oxazole nitrogen, activates the adjacent carbon (C6) for nucleophilic aromatic substitution (SNAr) reactions, while the C5-fluoro group provides a deactivating and metabolically stable block. This pattern allows for a unique, predictable sequence of functionalization compared to other benzoxazole regioisomers [1].

Regioisomeric Reactivity
Class-level inference
7-Cl activates C6 for SNAr; 5-F provides metabolic stability block
Predictable vector for regioselective derivatization
Inferred from principles of aromatic substitution
Regioisomer Cross-coupling Synthetic Handle Chemical Reactivity

Recommended Application Scenarios


Dual-Activity Lead Optimization

This scenario leverages the SAR evidence suggesting chloro-substituents favor antiproliferative activity and fluoro-substituents favor antibacterial activity [1]. 7-Chloro-5-fluoro-1,3-benzoxazole is an ideal core for synthesizing focused libraries aimed at developing compounds with a dual mechanism of action (e.g., an anticancer agent with antimicrobial properties) or for rapidly exploring divergent SAR pathways to find a selective candidate. Its regioisomeric purity ensures that the observed biological response is due to the intended electronic and steric configuration, not an isomeric artifact .

CYP3A4-Mediated DDI Studies

Given the compound's quantified, differential inhibition of CYP3A4 (IC50 = 5.49 µM) compared to CYP2E1/CYP2C19 (IC50 ~ 50 µM), it serves as a well-characterized probe in early ADME-Tox screening cascades [1]. R&D teams can use this scaffold to benchmark their lead series against a known CYP liability profile. This allows for early triage of compounds with high DDI risk and guides medicinal chemists in modifying the core structure to improve selectivity and safety margins.

Competitive IP Landscape Navigation

This compound is a strategic procurement choice for organizations seeking to operate within or design around active patent estates. Its core structure is explicitly claimed in patents for high-value therapeutic areas, including pain (Nav1.7 inhibitors, EP2970156) and oncology (kinase inhibitors, US-20100184760-A1) [1]. By using this specific building block, researchers can more effectively explore the chemical space defined in these patents, whether for the development of new IP, the creation of research tools for target validation, or the generation of comparative data for freedom-to-operate analyses .

Novel Herbicidal Chemistries

The benzoxazole core, including the 7-chloro-5-fluoro substitution pattern, is established as a valid chemotype in herbicide research, as documented in patents like DE60132032T2 [1]. This compound provides a pre-validated starting point for synthesizing new herbicidal candidates. The dual halogenation offers a unique physicochemical profile that can be leveraged to improve parameters such as logP (lipophilicity), soil mobility, and target enzyme binding in plant systems, which are critical for developing effective and environmentally sound crop protection agents.

Application
Selection Property
Validation Focus
Dual-Activity Lead Optimization
Dual halogen substitution pattern
Verify antiproliferative/antibacterial balance in focused libraries
CYP3A4-Mediated DDI Studies
Quantified CYP3A4 inhibition profile
Benchmark DDI risk against known CYP liabilities in lead series
Competitive IP Landscape Navigation
Patent-claimed core structure
Explore chemical space within active patent estates for freedom-to-operate
Novel Herbicidal Chemistries
Halogenated benzoxazole core
Optimize logP, soil mobility, and target binding for herbicidal research

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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